molecular formula C12H24O2 B1591742 Dodecanoic-12,12,12-D3 acid CAS No. 79050-22-9

Dodecanoic-12,12,12-D3 acid

Cat. No.: B1591742
CAS No.: 79050-22-9
M. Wt: 203.34 g/mol
InChI Key: POULHZVOKOAJMA-FIBGUPNXSA-N
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Description

Dodecanoic-12,12,12-D3 acid (C12D3) is a synthetic fatty acid that has been used as a tool in scientific research for a variety of applications. It is a saturated fatty acid with a molecular weight of 216.35 g/mol and a melting point of −31.5 °C. C12D3 has a unique structure that makes it especially useful for studying the effects of fatty acids on biological systems. We will also discuss potential future directions for research.

Scientific Research Applications

Thermal Energy Storage

Dodecanoic acid has been studied for its potential use in latent heat energy storage, particularly in solar thermal applications. Its melting transition is a key focus, highlighting its potential as a phase-change material for storing thermal energy (Desgrosseilliers et al., 2013).

Biotransformation in Chemical Industry

Dodecanoic acid is explored as a precursor for producing polyamide nylon-6,12 in the chemical industry. The study emphasizes the use of Candida tropicalis for converting petrochemical-based n-dodecanes to dicarboxylic acids, highlighting the growing demand for green chemicals and renewable products (Funk et al., 2017).

Enzymatic Production of Dicarboxylic Acids

A multi-enzyme cascade reaction for producing α,ω-dicarboxylic acids from corresponding ω-hydroxy fatty acid is optimized, using dodecanoic acid as a base. This method is significant for industries requiring raw materials like dodecanedioic acid for various applications such as plasticizers and adhesives (Lim et al., 2021).

Biochemical Analysis

Biochemical Properties

Dodecanoic-12,12,12-D3 acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins involved in lipid metabolism. One of the primary enzymes it interacts with is carboxylic acid reductase (CAR), which catalyzes the reduction of this compound to its corresponding aldehyde. This interaction is crucial for the conversion of fatty acids into alcohols and other derivatives . Additionally, this compound is involved in the synthesis of dodecanedioic acid through a multi-enzymatic cascade involving lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and double-bond reductase .

Cellular Effects

This compound influences various cellular processes and functions. In Escherichia coli, it has been shown to be involved in the biosynthesis of C12 fatty alcohols through whole-cell biotransformation . This process involves the expression of CAR and alcohol dehydrogenase (ADH) enzymes, which convert this compound into fatty alcohols. The compound also affects cell signaling pathways and gene expression related to lipid metabolism, contributing to the regulation of cellular lipid homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The reduction of this compound by CAR involves the formation of a stable enzyme-substrate complex, facilitated by hydrogen-bonding interactions between the substrate and polar residues in the enzyme’s active site . This interaction stabilizes the substrate and enhances the catalytic efficiency of the enzyme. Additionally, this compound can act as an inhibitor or activator of certain enzymes, influencing their activity and subsequent metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature and can be stored as a solid . Its stability and degradation may vary depending on the experimental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in lipid metabolism and changes in gene expression related to fatty acid pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to have beneficial effects on lipid metabolism and energy homeostasis. At higher doses, it may exhibit toxic or adverse effects, such as inflammation and oxidative stress . These threshold effects highlight the importance of optimizing dosage levels in experimental studies to achieve desired outcomes without causing harm to the subjects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and biosynthesis. It interacts with enzymes such as acyl-CoA synthetase and acyl-CoA dehydrogenase, which catalyze the activation and subsequent oxidation of fatty acids . The compound also affects metabolic flux and metabolite levels, influencing the overall balance of lipid metabolism. These interactions are crucial for maintaining cellular energy homeostasis and regulating lipid storage and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and incorporated into cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with lipid-binding proteins, which facilitate its transport to specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it participates in lipid metabolism and energy production . The compound’s targeting to these organelles is mediated by post-translational modifications and specific targeting signals that direct it to the appropriate cellular compartments.

Properties

IUPAC Name

12,12,12-trideuteriododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583851
Record name (12,12,12-~2~H_3_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79050-22-9
Record name (12,12,12-~2~H_3_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Components for the fermentation medium described in Example 1 as well as 50 g. sucrose were dissolved in 1 liter distilled water and adjusted to pH 5.5. Fifty milliliters of the medium were placed in a 500 ml shaking flask and inoculated with 2 loopsful of the Debaryomyces phaffii strain used in Example 1, and growth was maintained at 30° C. for 26 hours. The obtained culture broth was centrifuged in order to separate the cells (about 1 g dry weight). A reaction solution was prepared by mixing 100 ml of 0.5 M phosphate buffer (pH 7.0) with 10 ml of normal dodecane. A reaction was carried out between this reaction solution and the filtered cells at 30° C. for 72 hours. The reaction products were basified to pH 10 with potassium hydroxide and were analyzed using the same process as in Example 1. As a result, 5.3 mg/L of lauric acid and 4.1 mg/L of 1,10-decane dicarboxylic acids were produced in the reaction medium. For this experiment, the medium, substrate, and the equipment were autoclaved previously so that the experiment could be carried out under sterile conditions.
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Synthesis routes and methods II

Procedure details

At the end of the six-week period, the third group of 5 rats was switched to a diet of palm oil (35% of total calories), protein (about 25% of total calories) and dextrose (the remainder of total calories) for two weeks, with vitamins and minerals continued as before. The palm oil was found by analysis to contain the following percentages of fatty acids (total fatty acid basis): 0.4% C12:0, 1.2% C14:0, 44.8% C16:0, 3.9% C18:0, 50.0% C18:1n-9, 8.4% C18:2n-6 and 0.3% C20:0, providing totals of 50.6% saturated fatty acid and 8.4% polyunsaturated fatty acid. At the end of the two-week period, the five rats of this group were sacrificed and determinations were made as described below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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